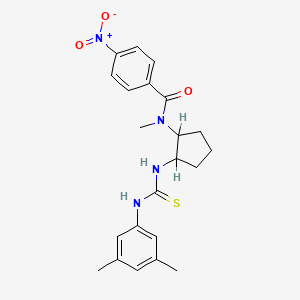
N-(2-((((3,5-Dimethylphenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((((3,5-Dimethylphenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-4-nitrobenzamide is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a cyclopentyl ring, a nitrobenzamide group, and a thioxomethyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((((3,5-Dimethylphenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-4-nitrobenzamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-dimethylaniline with a thioxomethylating agent to form the thioxomethyl derivative. This intermediate is then reacted with cyclopentylamine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-((((3,5-Dimethylphenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can result in various substituted benzamides.
Scientific Research Applications
N-(2-((((3,5-Dimethylphenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-((((3,5-Dimethylphenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide
- N-[2-[(3,5-dimethylphenyl)thiocarbamoylamino]cyclopentyl]-N-methyl-4-nitrobenzamide
Uniqueness
N-(2-((((3,5-Dimethylphenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
77051-90-2 |
|---|---|
Molecular Formula |
C22H26N4O3S |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[2-[(3,5-dimethylphenyl)carbamothioylamino]cyclopentyl]-N-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C22H26N4O3S/c1-14-11-15(2)13-17(12-14)23-22(30)24-19-5-4-6-20(19)25(3)21(27)16-7-9-18(10-8-16)26(28)29/h7-13,19-20H,4-6H2,1-3H3,(H2,23,24,30) |
InChI Key |
KAKUXXPSRPHHFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC2CCCC2N(C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















